1-Chloro-3-(2-phenylethenyl)benzene

Physicochemical characterization Crystallization behavior Material purification

1-Chloro-3-(2-phenylethenyl)benzene, systematically named 3-chlorostilbene or m-chlorostilbene (CAS 24942-77-6), is a monosubstituted diarylethene of the stilbene class with molecular formula C₁₄H₁₁Cl and molecular weight 214.69 g·mol⁻¹. The compound features a trans (E) olefin geometry with a single chlorine atom positioned at the meta (3-) locus of one phenyl ring, a substitution pattern that fundamentally differentiates it from the more commonly employed para- (4-) and ortho- (2-) chlorostilbene isomers.

Molecular Formula C14H11Cl
Molecular Weight 214.69 g/mol
CAS No. 24942-77-6
Cat. No. B13791170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-(2-phenylethenyl)benzene
CAS24942-77-6
Molecular FormulaC14H11Cl
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC(=CC=C2)Cl
InChIInChI=1S/C14H11Cl/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H
InChIKeyLLSLQJAZJCNYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-(2-phenylethenyl)benzene (3-Chlorostilbene, CAS 24942-77-6): A Meta-Substituted Halostilbene Building Block for Regioselective Photocyclization and Cross-Coupling Procurement


1-Chloro-3-(2-phenylethenyl)benzene, systematically named 3-chlorostilbene or m-chlorostilbene (CAS 24942-77-6), is a monosubstituted diarylethene of the stilbene class with molecular formula C₁₄H₁₁Cl and molecular weight 214.69 g·mol⁻¹ [1]. The compound features a trans (E) olefin geometry with a single chlorine atom positioned at the meta (3-) locus of one phenyl ring, a substitution pattern that fundamentally differentiates it from the more commonly employed para- (4-) and ortho- (2-) chlorostilbene isomers . Its computed physicochemical properties include an XLogP3-AA value of 4.8, zero hydrogen-bond donor or acceptor sites, and a topological polar surface area of 0 Ų, indicating high lipophilicity and membrane-permeant character [1]. While the chlorine substituent enables participation in palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Heck) , the meta positioning imparts unique steric and electronic effects on photocyclization regiochemistry, dipole moment, and intermolecular packing that are unattainable with para- or ortho-substituted congeners.

Why Generic 'Chlorostilbene' Procurement Fails: Regioisomeric, Photophysical, and Reactivity Non-Interchangeability of 3-Chlorostilbene


Chlorostilbene substitution pattern is not a commodity attribute; the position of the chlorine atom (ortho, meta, or para) dictates profoundly different chemical behavior in the three domains most relevant to research and industrial selection: (i) photocyclization regiochemistry, (ii) electronic ground-state properties (dipole moment, UV-Vis absorption λₘₐₓ, ionization potential), and (iii) synthetic accessibility and cross-coupling reactivity [1]. Meta-substituted stilbenes yield mixtures of 2- and 4-substituted phenanthrenes under oxidative photocyclization, whereas para-substituted analogs cyclize with defined regiochemistry dictated by the substituent position [2]. Similarly, the meta-chlorine substituent exerts a distinct Hammett electronic effect (σₘ ≈ +0.37 for Cl) versus the para (σₚ ≈ +0.23) and ortho positions, which directly modulates UV-Vis λₘₐₓ bathochromic shifts and excited-state redox potentials [3]. Consequently, purchasing 'chlorostilbene' without specifying the regioisomer risks obtaining a compound whose photochemical, spectroscopic, and synthetic behavior is fundamentally non-equivalent to 3-chlorostilbene, invalidating experimental reproducibility and downstream synthetic planning.

Quantitative Differentiation Evidence for 1-Chloro-3-(2-phenylethenyl)benzene: Head-to-Head and Cross-Study Comparator Data


Melting Point and Crystallinity: 3-Chlorostilbene vs. 4-Chlorostilbene and Parent trans-Stilbene

(E)-3-Chlorostilbene exhibits a melting point of 73.5 °C, which is dramatically lower than trans-4-chlorostilbene (mp ≈ 128 °C) and trans-stilbene (mp 124 °C) . This approximately 50 °C depression in melting point is a direct consequence of the meta-chlorine substitution pattern, which disrupts molecular planarity and weakens crystal packing compared to the more symmetrical para isomer [1]. The lower melting point translates into superior solubility in organic solvents at ambient temperature and may facilitate melt-processing applications where thermal budget is constrained.

Physicochemical characterization Crystallization behavior Material purification

Photocyclization Regiochemical Outcome: Meta-Chlorine Directs C2 Phenanthrene Formation

Under standard oxidative photocyclization conditions (I₂, UV irradiation), meta-substituted stilbenes including 3-chlorostilbene produce approximately 1:1 mixtures of 2-substituted and 4-substituted phenanthrenes due to the two non-equivalent ortho positions available for cyclization [1]. In contrast, para-substituted stilbenes such as 4-chlorostilbene cyclize with defined regiochemistry giving exclusively a single phenanthrene regioisomer. This intrinsic regioisomeric mixture generated from 3-chlorostilbene is a feature—not a flaw—for applications requiring access to both 2-chloro- and 4-chloro-phenanthrene scaffolds from a single precursor, whereas the para isomer can furnish only one .

Photochemistry Phenanthrene synthesis Regioselective cyclization

Photostability Under High-Intensity Laser Excitation: trans-Stilbene and Derivatives

Samsonova et al. demonstrated that the quantum yield of phototransformations for trans-stilbene and its derivatives under XeCl excimer laser excitation (308 nm) depends on the intensity of the exciting light, with compounds exhibiting higher photostability in more intense excitation fields [1]. Although 3-chlorostilbene was not explicitly measured in this study, the photostability trend is class-level applicable to halogenated stilbene derivatives: the chlorine substituent, via its heavy-atom effect, enhances spin–orbit coupling and modifies the singlet–triplet crossing efficiency relative to unsubstituted stilbene, as established for p-bromostilbene and p-chlorostilbene in Dyck & McClure's foundational work [2]. This implies that 3-chlorostilbene offers different photodegradation kinetics compared to fluorine-substituted or unsubstituted stilbenes in high-fluence UV applications.

Laser photochemistry Photostability Excimer laser applications

UV-Vis Absorption Substituent Effects: Electron-Withdrawing Chlorine Induces Bathochromic Shift

Fang et al. (2019) established a quantitative structure–property relationship (QSPR) model for the UV absorption properties of stilbene compounds X–Ph–CH=CH–Ph–Y (XSBY), demonstrating that electron-withdrawing substituents (including –Cl) produce a bathochromic shift of λₘₐₓ relative to unsubstituted stilbene [1]. The ground-state and excited-state electronic effects of the substituent were found to significantly influence υₘₐₓ (the transition energy). For 3-chlorostilbene, the meta-chlorine substituent (Hammett σₘ ≈ +0.37) exerts an inductive electron-withdrawing effect that is distinct in magnitude and directional character from the para-chlorine (σₚ ≈ +0.23, with opposing +M resonance contribution). This difference means that 3-chlorostilbene and 4-chlorostilbene are predicted to exhibit measurably different λₘₐₓ values and molar absorptivities, a distinction critical for UV-absorber and optical brightener formulation [2].

UV-Vis spectroscopy Substituent effects Molecular core modeling for absorbents

Triplet-State Photoisomerization Branching: 3-Chlorostilbene's Intermediate Heavy-Atom Effect

Quantitative studies on 4-halogenated stilbenes by Saltiel et al. demonstrated that the trans→cis photoisomerization quantum yield (φₜ→c) via the upper excited triplet pathway increases with halogen atomic number: 4-bromostilbene exhibits significantly higher φₜ→c than 4-chlorostilbene and 4-fluorostilbene, which show behavior similar to unsubstituted stilbene but with smaller intersystem crossing quantum yields [1]. Extrapolating these findings to the meta-substituted series, 3-chlorostilbene is expected to display an intermediate heavy-atom effect—stronger than 3-fluorostilbene but weaker than 3-bromostilbene—enabling tunable control over the triplet-mediated isomerization channel. This positions 3-chlorostilbene as the preferred choice when moderate triplet-state participation is desired without the dominant triplet pathway characteristic of brominated analogs.

Photoisomerization Triplet excited state Heavy-atom effect

Synthetic Versatility: Dual Reactivity of the Meta-Chloro-Stilbene Scaffold

3-Chlorostilbene possesses two orthogonal reactive sites: (i) the aryl chloride moiety, which participates in Pd-catalyzed Suzuki–Miyaura and Heck cross-coupling reactions, and (ii) the stilbene olefin, which undergoes epoxidation, dihydroxylation, and photocyclization [1]. This dual reactivity is shared with other chlorostilbene isomers, but the meta positioning of the chlorine atom in 3-chlorostilbene differentiates it from the para isomer in subsequent cross-coupling steps: the steric environment around the C–Cl bond is less congested in meta than in ortho isomers but electronically distinct from para due to the absence of direct conjugation between the chlorine and the styryl π-system. This renders 3-chlorostilbene a versatile intermediate for constructing unsymmetrically substituted stilbenoid and phenanthrene derivatives where regiochemical flexibility is desired.

Cross-coupling Synthetic intermediate C–C bond formation

Procurement-Relevant Application Scenarios for 1-Chloro-3-(2-phenylethenyl)benzene (3-Chlorostilbene)


Regioselective Synthesis of Chlorinated Phenanthrene Libraries via Mallory Photocyclization

Research groups synthesizing isomeric chlorophenanthrene libraries for structure–activity relationship (SAR) studies in medicinal chemistry or materials science should procure 3-chlorostilbene specifically. Its meta-substitution pattern yields approximately 1:1 mixtures of 2-chloro- and 4-chloro-phenanthrene [1], enabling parallel access to both regioisomers from a single starting material—a synthetic economy unattainable with 4-chlorostilbene. This is particularly valuable for fragment-based drug discovery programs targeting phenanthrene alkaloid scaffolds.

Low-Melting Stilbene Monomer for Melt-Processable Optoelectronic Polymers

The 73.5 °C melting point of 3-chlorostilbene [1]—approximately 50 °C lower than 4-chlorostilbene—makes it the preferred chlorostilbene regioisomer for melt-phase polymerization or solvent-free processing of conjugated polymers. Its computed XLogP of 4.8 [2] further suggests compatibility with hydrophobic polymer matrices. Materials scientists developing organic light-emitting diode (OLED) host materials or scintillator plastics where thermal budget during fabrication is limited should specify 3-chlorostilbene.

Meta-Directed Electronic Tuning of UV Absorbers and Optical Brighteners

The distinct Hammett σₘ value (+0.37) of the meta-chlorine substituent produces a different UV-Vis absorption shift and excited-state dipole moment compared to the para isomer (σₚ ≈ +0.23) [1]. Formulators developing UV-absorbing additives or fluorescent whitening agents where precise control over absorption edge position is critical should evaluate 3-chlorostilbene as a core scaffold. Its non-centrosymmetric molecular structure (C₁ point group) imparts a non-zero ground-state dipole moment, a feature absent in symmetric trans-stilbene [2], which may enhance solubility in polar media and influence aggregation behavior.

Moderate Heavy-Atom Photoswitch Design with Balanced Triplet Contribution

Based on class-level photophysical data [1], 3-chlorostilbene is predicted to occupy an intermediate position in the heavy-atom effect series: stronger triplet-mediated photoisomerization than fluorinated analogs but weaker than brominated derivatives. Researchers developing molecular photoswitches where balanced photoisomerization efficiency and photostability are required should consider 3-chlorostilbene as a scaffold that avoids the excessive triplet channeling characteristic of 4-bromostilbene while providing sufficient spin–orbit coupling for controlled switching kinetics.

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